molecular formula C10H4Cl3NO3 B2513407 4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1245224-63-8

4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2513407
CAS No.: 1245224-63-8
M. Wt: 292.5
InChI Key: GSKGFVFKTDHFOY-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of oxazole, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The presence of chlorine atoms and a carboxylic acid group suggests that this compound might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromaticity of the oxazole ring and the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing chlorine atoms and the carboxylic acid group. These groups could potentially make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole ring, chlorine atoms, and carboxylic acid group would likely affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Fused Heterocycles

4-Chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid plays a role in the synthesis of fused heterocycles. This process involves condensation reactions leading to the formation of these complex structures, which have various applications in pharmaceuticals and materials science (Kataky & Gogoi, 1991).

Crystal Structural Analysis

The compound is also significant in the study of crystal structures, particularly in understanding the arrangements and interactions within crystalline materials. These studies can inform the design of new materials with specific properties (de Souza et al., 2015).

Antimicrobial Activity

It has been used in the synthesis of new compounds evaluated for their antimicrobial activities. This includes the development of new drugs and agents to combat microbial infections (Patel & Shaikh, 2011).

Cross-Coupling Reactions

This chemical is involved in cross-coupling reactions, a key process in organic synthesis, useful in the development of pharmaceuticals and agrochemicals (Houpis et al., 2010).

Synthesis of Schiff Base Sulfur Ether Derivatives

The compound is utilized in the synthesis of Schiff base sulfur ether derivatives, which have shown promising antifungal activities. This opens up potential applications in agriculture and medicine (Yu-gu, 2015).

Development of New Polymeric Materials

It's also used in the synthesis of new polymeric materials, contributing to the advancement of materials science and engineering (Kricheldorf & Thomsen, 1992).

Transthyretin Amyloidogenesis Inhibition

This compound has been evaluated for its role in inhibiting transthyretin amyloidogenesis, which is significant in the treatment of diseases like amyloidosis (Razavi et al., 2005).

Future Directions

The study of oxazole derivatives is a promising field in medicinal chemistry. Future research could focus on synthesizing this compound and studying its potential biological activities .

Properties

IUPAC Name

4-chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO3/c11-4-1-2-5(6(12)3-4)9-7(13)8(10(15)16)14-17-9/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKGFVFKTDHFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=NO2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245224-63-8
Record name 4-chloro-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid
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